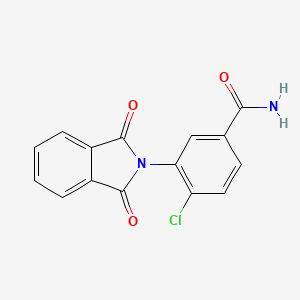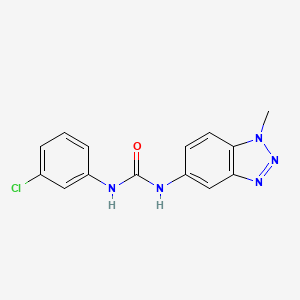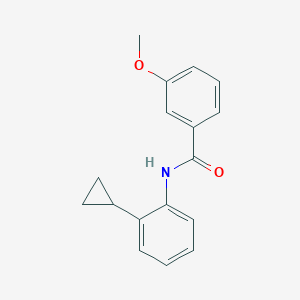
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine, also known as FPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPMP is a piperazine derivative that has shown promising results in preclinical studies as an anti-inflammatory, analgesic, and anti-cancer agent.
作用机制
The exact mechanism of action of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine is not fully understood. However, it is believed that 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine may also inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. The analgesic effects of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine may be due to its ability to modulate the activity of ion channels involved in pain sensation, such as TRPV1 and Nav1.7. The anti-cancer properties of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine may be due to its ability to induce apoptosis in cancer cells via the activation of caspases.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal models, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to reduce inflammation, reduce pain, and induce apoptosis in cancer cells. In addition, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to have antioxidant properties, with the ability to scavenge free radicals and reduce oxidative stress.
实验室实验的优点和局限性
One advantage of using 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine in lab experiments is its versatility. 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to have a wide range of potential therapeutic applications, making it a useful tool for researchers studying inflammation, pain, and cancer. However, one limitation of using 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine in lab experiments is its potential toxicity. While 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has shown promising results in preclinical studies, more research is needed to determine its safety and efficacy in humans.
未来方向
There are a number of future directions for research on 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine. One area of interest is the development of novel formulations of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine for improved delivery and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine with other anti-inflammatory, analgesic, and anti-cancer agents. Additionally, more research is needed to determine the safety and efficacy of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine in humans, and to identify potential drug interactions and side effects.
合成方法
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-pyridinemethylamine with furoyl chloride in the presence of a base. Another method involves the reaction of 2-pyridinemethylamine with furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
科学研究应用
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications. In preclinical studies, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has shown promising results as an anti-inflammatory agent, with the ability to reduce inflammation in animal models of arthritis and colitis. 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has also been shown to have analgesic effects, with the ability to reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been studied for its potential anti-cancer properties, with the ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
furan-2-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(14-5-3-11-20-14)18-9-7-17(8-10-18)12-13-4-1-2-6-16-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYCCAHBFRSGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5707797.png)
![N-cyclopropyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5707802.png)

![4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5707816.png)
![4-{[(2-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5707819.png)

![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)
![3-[(2-chloro-4-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5707854.png)



![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)
